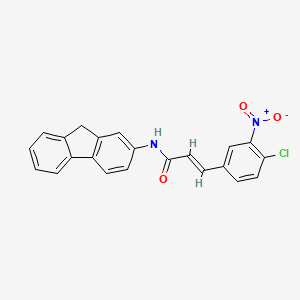
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide, also known as CNF, is a fluorescent molecule that has gained attention in the scientific community due to its unique properties. CNF is a highly sensitive and selective probe for protein and peptide detection, making it a valuable tool for biochemical research.
作用機序
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide involves the binding of the molecule to specific proteins or peptides. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide contains a nitro group that is capable of forming hydrogen bonds with amino acid residues in the target protein or peptide. This binding results in a change in the fluorescence properties of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide, allowing for the detection of the target molecule.
Biochemical and Physiological Effects:
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been shown to have minimal biochemical and physiological effects, making it a safe and non-toxic probe for use in laboratory experiments. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been used in live-cell imaging studies without affecting cell viability or function.
実験室実験の利点と制限
The advantages of using 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide in laboratory experiments include its high sensitivity and selectivity for protein and peptide detection, as well as its fluorescent properties for cellular imaging. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide is also a safe and non-toxic probe that can be used in live-cell imaging studies without affecting cell viability or function. However, the limitations of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide include its cost and the need for specialized equipment for fluorescence detection.
将来の方向性
There are several future directions for the use of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide in scientific research. One potential application is in the development of biosensors for the detection of specific proteins or peptides in biological samples. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide could also be used in drug discovery to screen for compounds that interact with specific proteins or peptides. Additionally, 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide could be used in the development of targeted therapies for diseases such as cancer, where specific proteins or peptides are overexpressed. Overall, the unique properties of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide make it a valuable tool for a variety of scientific research applications.
合成法
The synthesis of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide involves the condensation of 3-(4-chloro-3-nitrophenyl)acryloyl chloride with 9H-fluoren-2-amine. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is a yellow powder that is purified by column chromatography.
科学的研究の応用
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been used in a variety of scientific research applications, including protein and peptide detection, cellular imaging, and drug discovery. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide is a highly sensitive and selective probe for protein and peptide detection, making it a valuable tool for biochemical research. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has also been used for cellular imaging due to its fluorescent properties, allowing for the visualization of cellular structures and processes. Additionally, 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has potential applications in drug discovery, as it can be used to screen for compounds that interact with specific proteins or peptides.
特性
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(9H-fluoren-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-20-9-5-14(11-21(20)25(27)28)6-10-22(26)24-17-7-8-19-16(13-17)12-15-3-1-2-4-18(15)19/h1-11,13H,12H2,(H,24,26)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDUYWQHHISBDG-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(9H-fluoren-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

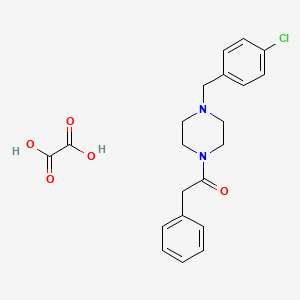
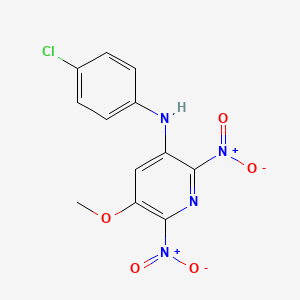
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
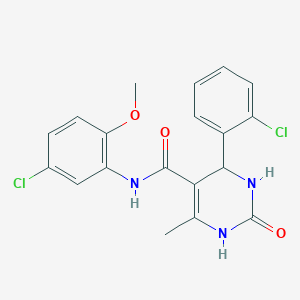
![1'-[(2E)-4-methyl-2-penten-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4922685.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4922692.png)

![diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B4922700.png)
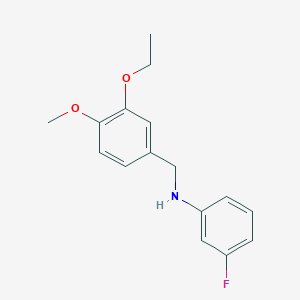
![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)
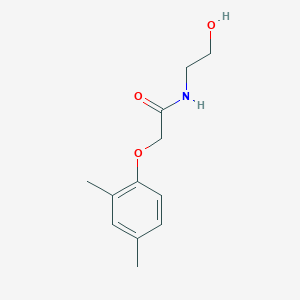
![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922729.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)